80-Fold Antiproliferative Potency Gain Over Gallium Acetylacetonate in Drug-Resistant Lung Cancer Cells
In gallium-resistant human lung adenocarcinoma A549 (R) cells, compound 5476423 exhibited an 80-fold increased antiproliferative potency compared to the reference gallium compound gallium acetylacetonate (GaAcAc). The IC₅₀ of compound 5476423 was determined as 12.4 μM (selectivity index = 4.1) against R-cells, whereas GaAcAc required approximately 992 μM to achieve equivalent effect. A structurally unrelated lead compound (7919469, a naphthalene-tetrazole scaffold identified from the same virtual screening campaign) achieved only a 13-fold potency gain, making compound 5476423 approximately 6.2-fold more effective in overcoming gallium resistance than the comparator lead [1][2]. Additionally, when combined with GaAcAc, compound 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold, compared to only 1.2-fold for compound 7919469 [1].
| Evidence Dimension | Antiproliferative potency fold-increase vs. GaAcAc in gallium-resistant A549 (R) cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc; IC₅₀ = 12.4 μM; SI = 4.1; 2-fold GaAcAc efficacy enhancement in combination |
| Comparator Or Baseline | GaAcAc baseline (IC₅₀ ~992 μM calculated); Compound 7919469: 13-fold potency increase, 1.2-fold GaAcAc efficacy enhancement |
| Quantified Difference | 6.15-fold greater potency improvement over GaAcAc vs. compound 7919469 (80/13); 1.67-fold greater combination efficacy enhancement vs. 7919469 (2.0/1.2) |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; MTT antiproliferative assay; AXL kinase pathway context |
Why This Matters
This is the only published direct comparison quantifying the differential ability of pyrazole-quinoline vs. non-pyrazole-quinoline leads to overcome clinically relevant gallium resistance in lung cancer, directly informing procurement for AXL-targeted or gallium-resistance research programs.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. doi:10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
- [2] Song Y, Xu H, Chen W, Zhan P, Liu X. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. Med Chem Commun. 2015;6:61-74. doi:10.1039/C4MD00284A. (Reports IC₅₀ 12.4 μM and SI 4.1 for compound 5476423.) View Source
